3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a chemical compound with notable biological and chemical properties. It is classified as an organosulfur compound due to the presence of a sulfur atom in its structure, specifically in the benzoimidazole moiety. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving benzoimidazole derivatives and propionic acid. Research into its properties and applications has been documented in scientific literature, highlighting its significance in drug development and other fields.
The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves:
The synthesis may require specific conditions such as:
The compound can participate in various chemical reactions, including:
These reactions typically require specific catalysts or reagents and are influenced by factors such as pH and temperature.
The mechanism by which 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid exerts its effects likely involves interaction with biological targets such as enzymes or receptors. The benzoimidazole moiety is known for its ability to interact with biological systems, potentially influencing signaling pathways.
Experimental studies may reveal specific binding affinities or inhibition constants against target enzymes, contributing to its pharmacological profile.
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has potential applications in:
Research continues to explore the full range of applications for this compound, particularly in medicinal chemistry where its unique properties can be harnessed for therapeutic benefits.
The compound's molecular formula is C11H12N2O2S (MW: 236.29 g/mol), featuring three distinct structural regions:
Table 1: Key Structural Parameters
Structural Feature | Bond Characteristics | Spectral Signatures |
---|---|---|
Benzimidazole Core | C2-N: 1.33 Å (imidazole-like), C-C: 1.39 Å (aromatic) | UV: 280-290 nm; 1H NMR: δ 7.2-7.8 (m, 4H, ArH) |
Methyl Substituent | C-N: 1.47 Å; N-CH3: 1.45 Å | 1H NMR: δ 3.85 (s, 3H) |
Sulfanyl Linkage | C-S: 1.82 Å; S-CH2: 1.81 Å | IR: 690 cm-1 (C-S stretch) |
Propionic Acid Chain | C=O: 1.21 Å; C-O: 1.34 Å | IR: 1710 cm-1 (C=O); 13C NMR: δ 174.5 |
The systematic IUPAC name defines atomic connectivity: the propionic acid group attaches via sulfur to the C2 position of the 1-methylbenzimidazole, crucial for predicting reactivity patterns [2] [9]. X-ray studies of analogous complexes reveal near-tetrahedral geometry at the sulfur atom, with the methylene groups adopting gauche conformations relative to the heterocycle [6].
Benzimidazole chemistry emerged in the late 19th century, but C2-thioether derivatives gained prominence only in the 1990s with advances in:
This compound represents an optimization over simpler benzimidazole-2-thiols, where the methyl group prevents tautomerization and the propionic acid enables bioconjugation – addressing stability and solubility limitations of earlier analogs [1] [5].
Benzimidazole units function as:
Table 2: Synthetic Applications of Benzoimidazole Derivatives
Reaction Type | Conditions | Application Target |
---|---|---|
Metal Coordination | CuCl, methanol, 150°C, 72h | Photoluminescent copper(I) complexes |
Esterification | SOCl2/ROH, 0°C→reflux | Prodrug formulations |
Amide Coupling | EDC/HOBt, DMF, rt | Enzyme inhibitory scaffolds |
Nucleophilic Aromatic Substitution | Halogenated benzimidazole + HS-CH2CH2CO2H, K2CO3 | Library synthesis of analogs |
The electron-withdrawing nature of the benzimidazole (Hammett σ = 0.64) activates adjacent sites for nucleophilic attack, facilitating further ring functionalization [3] [6].
The sulfanyl (-S-) bridge:
The propionic acid moiety:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2